molecular formula C5H7NO2S B1407147 5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one CAS No. 2091180-64-0

5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one

Cat. No.: B1407147
CAS No.: 2091180-64-0
M. Wt: 145.18 g/mol
InChI Key: QVXCLVZYYMQWQB-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one is a heterocyclic compound featuring a thiazole ring substituted with a hydroxymethyl group at position 5 and a methyl group at position 2. The thiazole core consists of a five-membered ring containing sulfur and nitrogen atoms, which confers unique electronic and steric properties.

Properties

IUPAC Name

5-(hydroxymethyl)-3-methyl-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-6-2-4(3-7)9-5(6)8/h2,7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXCLVZYYMQWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(SC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one typically involves the reaction of appropriate thiazole precursors with formaldehyde and other reagents under controlled conditions. One common method involves the use of thiazole-2-thiol as a starting material, which reacts with formaldehyde and a base to form the desired compound. The reaction conditions often include moderate temperatures and the presence of a catalyst to facilitate the formation of the hydroxymethyl group.

Industrial Production Methods

Industrial production of 5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced catalytic systems can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Table 1: Summary of Chemical Reactions

Reaction TypeDescriptionCommon Reagents
OxidationFormation of aldehydes or carboxylic acidsKMnO₄, CrO₃
ReductionFormation of alcoholsNaBH₄, LiAlH₄
SubstitutionFormation of substituted thiazole derivativesHalogens, alkyl halides

Research indicates that 5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one exhibits significant biological activities:

  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) in the range of 32–34 µg/mL. Additionally, it displays antifungal activity against Candida species and other fungi .
  • Mechanism of Action : The compound's biological activity is attributed to its structural features. The hydroxymethyl group can engage in hydrogen bonding with biomolecules, while the thiazole ring interacts with enzymes and receptors, potentially modulating their activity.
Activity TypeTarget Organisms/CellsObserved Effects
AntibacterialMRSAMIC: 32–34 µg/mL
AntifungalCandida speciesComparable efficacy to standard antifungals

Applications in Medicinal Chemistry

5-(Hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one serves as a valuable building block in the synthesis of more complex thiazole derivatives. Its unique structure allows for the development of novel therapeutic agents with potential applications in drug discovery .

Case Studies

  • Antimicrobial Research : A study evaluated the compound's effectiveness against various bacterial strains and fungi, demonstrating its potential as a lead compound for developing new antimicrobial agents.
  • Drug Development : Investigations into the interactions between this compound and specific biological targets using molecular docking studies have provided insights into its mechanism of action and potential therapeutic applications .

Industrial Applications

In addition to its pharmaceutical relevance, 5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one is utilized in producing specialty chemicals and materials with specific properties. Its versatility makes it suitable for various industrial applications where thiazole derivatives are required.

Table 3: Comparison of Thiazole Derivatives

Compound NameStructural FeaturesUnique Properties
2-MethylthiazoleThiazole ring with a methyl groupKnown for flavoring and fragrance
Thiazole-4-carboxaldehydeContains a carboxaldehyde groupExhibits different reactivity
2-AminothiazoleFeatures an amino groupDisplays distinct biological activities

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The thiazole ring can also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one, we compare it with structurally and functionally related heterocyclic compounds. Key differences in substituents, ring systems, and biological activities are highlighted below.

Table 1: Structural and Functional Comparison of 5-(Hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one and Analogs

Compound Name Core Structure Substituents Key Properties/Activities References
5-(Hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one Thiazol-2(3H)-one 5-(hydroxymethyl), 3-methyl Enhanced hydrophilicity; potential pharmacological applications (inferred) N/A*
5-(p-Tolyl)-3-methyl-1,3,4-thiadiazin-2-one Thiadiazin-2-one 5-(p-tolyl), 3-methyl Crystalline solid (mp 94–96°C); synthetic intermediate
5-Amino-1,2,4-thiadiazol-3-one Thiadiazol-3-one 5-amino Antitumor and antimicrobial potential; IR/NMR-validated synthesis
3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine Thiazole-pyrazole hybrid 4-phenyl, 3-methyl, pyrazol-5-amine Structural complexity; possible enzyme inhibition (e.g., carbonic anhydrase)
5-{[4-(4-Bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Thiazole-pyrimidine hybrid Bromophenyl, pyrazolo-pyrimidine Anti-inflammatory activity; high melting point (248–252°C)

Physicochemical Properties

  • Melting Points: Bromophenyl- or chlorophenyl-substituted thiazoles () exhibit high melting points (248–269°C) due to strong intermolecular interactions (e.g., π-stacking, hydrogen bonding). The target compound’s hydroxymethyl group may reduce crystallinity, lowering its melting point . Thiadiazinones (e.g., 5-(p-tolyl)-3-methyl-1,3,4-thiadiazin-2-one) have moderate melting points (~94–96°C), reflecting weaker packing efficiency in six-membered rings .
  • Spectroscopic Features :

    • IR spectra of similar compounds show characteristic C=O (1650–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S-C (600–700 cm⁻¹) absorptions .
    • ¹H NMR of hydroxymethyl-substituted analogs (e.g., 5-(hydroxymethyl)furan-2(5H)-one in ) would display signals for -CH₂OH (~3.5–4.5 ppm) and exchangeable -OH protons .

Biological Activity

5-(Hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Thiazole Derivatives

Thiazole compounds are known for their pharmacological significance due to their ability to interact with various biological targets. They exhibit a wide range of activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The presence of functional groups such as hydroxymethyl enhances their reactivity and biological potential.

The biological activity of 5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one is primarily attributed to its structural features:

  • Hydroxymethyl Group : This group can engage in hydrogen bonding and other interactions with biomolecules, influencing their functionality.
  • Thiazole Ring : The thiazole moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects depending on the context and application.

Antimicrobial Properties

Research indicates that 5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one exhibits significant antimicrobial activity:

  • Bacterial Activity : It has shown effectiveness against various bacterial strains. For instance, it was evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and demonstrated a minimum inhibitory concentration (MIC) in the range of 32–34 µg/mL .
  • Fungal Activity : The compound also displays antifungal properties against Candida species and other fungi. Its efficacy is comparable to standard antifungal agents .

Antiviral Activity

Preliminary studies suggest that this thiazole derivative may possess antiviral properties. In vitro assays have indicated potential effectiveness against certain viral strains, although specific data on IC50 values remains limited .

Anticancer Effects

The anticancer potential of 5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one has been explored in various studies:

  • Cell Viability Studies : In vitro experiments have shown that this compound can reduce the viability of cancer cell lines, indicating its potential as an anticancer agent .
  • Mechanistic Insights : The compound's mode of action may involve cell cycle arrest and induction of apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one:

StudyFindings
Demonstrated antimicrobial activity against MRSA with MIC values between 32–34 µg/mL.
Showed antifungal effects against Candida species; comparable to established antifungal drugs.
Indicated potential anticancer effects through cell viability reduction in MDA-MB-231 breast cancer cells.

Q & A

Q. What statistical approaches validate reproducibility in crystallographic data?

  • Methodology :
  • Use R-factor convergence (e.g., R1 <5% in SHELXL refinements) and cross-validate with independent datasets.
  • Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonds, π-stacking) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one
Reactant of Route 2
5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one

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